molecular formula C8H16O4S B12547152 1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide CAS No. 144465-02-1

1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide

Cat. No.: B12547152
CAS No.: 144465-02-1
M. Wt: 208.28 g/mol
InChI Key: KDKIUURUGXCGJA-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide is an organic compound with the molecular formula C8H16O4S. This compound is known for its unique structure, which includes a dioxathiolane ring with a hexyl substituent. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium (III) chloride. The reaction conditions include maintaining a temperature of around 40°C for approximately 60 minutes, using sodium periodate as an oxidant . Industrial production methods often employ continuous flow microreaction technology to enhance efficiency and safety. This method allows for better heat exchange and higher product yields .

Chemical Reactions Analysis

1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxathiolane ring is opened and substituted with different nucleophiles.

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the dioxathiolane ring, which can react with nucleophilic residues in proteins.

Comparison with Similar Compounds

1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its hexyl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

144465-02-1

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

4-hexyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C8H16O4S/c1-2-3-4-5-6-8-7-11-13(9,10)12-8/h8H,2-7H2,1H3

InChI Key

KDKIUURUGXCGJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COS(=O)(=O)O1

Origin of Product

United States

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